Aqueous Solubility Advantage
ML268 exhibits a kinetic solubility of 0.28 μM in phosphate-buffered saline (PBS), compared to only 0.02 μM for the related probe ML269 [1]. This 14-fold difference (280 nM vs. 20 nM) is critical for achieving consistent compound exposure in aqueous assay buffers devoid of serum proteins. While both probes show enhanced solubility in PBS containing 6% fetal bovine serum (ML269 reaches 12.0 μM), ML268's superior solubility in protein-free PBS simplifies experimental workflows and reduces the risk of precipitation artifacts during dilution series or calcium imaging experiments [1].
| Evidence Dimension | Kinetic solubility in PBS buffer (μM) |
|---|---|
| Target Compound Data | 0.28 μM |
| Comparator Or Baseline | ML269: 0.02 μM |
| Quantified Difference | 14-fold higher solubility for ML268 |
| Conditions | Phosphate-buffered saline (PBS), 25°C, measured via nephelometry [1] |
Why This Matters
Higher aqueous solubility reduces the need for serum supplementation or organic co-solvents, enabling more physiologically relevant and reproducible TRPML3 activation assays.
- [1] Table 3: Probe Solubility and Stability. In: Saldanha SA, et al. Identification of Selective Agonists of the Transient Receptor Potential Channels 3 (TRPML3). Probe Reports from the NIH Molecular Libraries Program. 2013. View Source
